2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Overview

Description

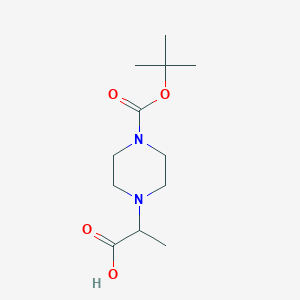

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is an organic compound with the molecular formula C12H22N2O4. It is a derivative of piperazine, a heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This forms the tert-butoxycarbonyl-protected piperazine.

Alkylation: The protected piperazine is then alkylated with a suitable alkylating agent, such as 2-bromopropanoic acid, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid undergoes various chemical reactions, including:

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free piperazine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.

Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides.

Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, and other coupling agents.

Major Products

Deprotection: Free piperazine derivatives.

Substitution: Alkylated or acylated piperazine derivatives.

Coupling: Peptide or amide-linked products.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Design and Development

- The compound is often utilized as a building block in the synthesis of piperazine derivatives, which are crucial in the development of various pharmaceuticals. Piperazine derivatives have been associated with a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties .

-

Peptide Synthesis

- The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide synthesis. This application is significant in the field of biochemistry where peptides are synthesized for therapeutic purposes. The Boc group can be easily removed under mild acidic conditions, allowing for the subsequent formation of the desired peptide .

-

Central Nervous System Agents

- Research indicates that compounds containing piperazine moieties can exhibit neuroprotective effects and may be useful in treating neurological disorders such as depression and anxiety. The ability of this compound to act on neurotransmitter systems makes it a candidate for further investigation in this area .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid depends on its specific application. In general, the compound acts as a building block in chemical synthesis, where it undergoes various reactions to form more complex structures. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the piperazine nitrogen during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid

- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is unique due to its specific structure, which includes a propanoic acid moiety attached to the piperazine ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS No. 680579-19-5) is a compound characterized by its unique structural features, including a piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This article explores its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- Structure : The compound contains a piperazine moiety, which is known for its biological activity in various pharmacological contexts.

Research indicates that compounds similar to this compound may exert biological effects through modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in cancer biology and other diseases. Specifically, inhibition of Class I PI3K enzymes has been linked to anti-tumor activities, suggesting potential applications in oncology .

Antitumor Activity

The compound has been investigated for its anti-tumor properties. In vitro studies demonstrate that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Notably, compounds with similar structures have shown significant inhibitory effects on Class I PI3K enzymes, particularly isoforms α and β, which are implicated in tumorigenesis .

Inflammatory Diseases

The modulation of PI3K signaling also suggests potential therapeutic benefits in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory properties of related compounds indicate that they could be beneficial in managing chronic inflammatory conditions .

Study on Anti-Cancer Activity

A recent study evaluated the anti-cancer properties of structurally related compounds. The study reported varying degrees of cytotoxicity against HepG2 liver cancer cells, with some derivatives exhibiting IC₅₀ values as low as 16.782 µg/mL, indicating potent anti-cancer effects .

| Compound | IC₅₀ (µg/mL) | Hemolytic Activity (%) |

|---|---|---|

| 7f | 16.782 | 1.19 ± 0.02 |

| 7a | 20.667 | 2.46 ± 0.31 |

| 7b | 33.565 | 2.43 ± 0.11 |

| Sorafenib | 5.971 | - |

This table summarizes the cytotoxic effects and hemolytic activity of various derivatives compared to the standard Sorafenib.

Molecular Docking Studies

Molecular docking studies have shown that compounds similar to this compound exhibit strong binding affinities to key proteins involved in cancer progression, such as c-kit tyrosine kinase and protein kinase B (Akt). These interactions highlight the potential of these compounds as inhibitors in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected piperazine with propanoic acid derivatives. For example, Boc-protected piperazine intermediates (e.g., 1-Boc-piperazine) can react with activated propanoic acid esters via nucleophilic substitution. Post-reaction, acidic deprotection (e.g., HCl/dioxane) removes the Boc group if required, but retention of the Boc group is critical for stabilizing the piperazine moiety during subsequent steps . Purification often employs column chromatography (silica gel) or recrystallization, with melting points (e.g., 138–139.5°C for Boc-piperazine boronic esters) serving as purity indicators .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry (e.g., C: 60.2%, H: 7.3%, N: 6.0% for related Boc-piperazinyl compounds) .

- Spectroscopy : H/C NMR confirms the Boc group (tert-butyl singlet at ~1.4 ppm) and piperazine/propanoic acid linkages. IR spectroscopy identifies carbonyl stretches (Boc: ~1690 cm; carboxylic acid: ~1700 cm) .

- Melting Point : Consistency with literature values (e.g., 186.5–189.5°C for 4-[4-(tert-Boc)piperazino]benzoic acid) aids verification .

Q. What stability precautions are necessary for handling this compound?

- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA or HCl), so neutral pH storage is critical. Hygroscopic intermediates should be stored under inert gas (N/Ar) at –20°C to prevent hydrolysis. For long-term stability, lyophilization is recommended for carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict activation barriers for coupling reactions, while cheminformatics tools (e.g., ICReDD’s reaction path search) identify optimal conditions (solvent, catalyst). For example, thionyl chloride-mediated acid chloride formation (as in ) can be modeled to assess side reactions like over-chlorination . Experimental validation should follow computational predictions to refine parameters like temperature and stoichiometry .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects on the piperazine ring (e.g., 4-aryl vs. 4-alkyl groups) using in vitro assays. For instance, shows that 2-methoxyphenyl substituents enhance CNS receptor binding, while bulkier groups reduce solubility .

- Data Normalization : Control for variables like assay pH (affecting Boc stability) and solvent polarity (impacting aggregation). Statistical tools (ANOVA) can isolate confounding factors .

Q. How can researchers design experiments to study Boc-deprotection kinetics under varying conditions?

- Methodological Answer :

- Kinetic Profiling : Use HPLC or H NMR to monitor Boc cleavage rates in acidic (e.g., 1M HCl) vs. enzymatic conditions. For example, half-life () measurements in TFA/water mixtures reveal pH-dependent degradation .

- Factorial Design : Vary temperature, acid concentration, and solvent composition (e.g., dioxane vs. DCM) to model deprotection efficiency. Response surface methodology (RSM) optimizes conditions .

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-9(10(15)16)13-5-7-14(8-6-13)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGDPFOTLCUUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370853 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680579-19-5 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680579-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.